Smoothened Agonist, HCl
Overview
Description
Mechanism of Action
Target of Action
SAG dihydrochloride is a potent Smoothened (Smo) receptor agonist . The Smo receptor is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryogenesis and organogenesis .
Mode of Action
SAG dihydrochloride interacts with the Smo receptor, activating it . This activation counteracts the inhibitory effects of Cyclopamine, another Smo antagonist . The binding affinity of SAG dihydrochloride to the Smo receptor is quite high, with a dissociation constant (Kd) of 59 nM .
Biochemical Pathways
The activation of the Smo receptor by SAG dihydrochloride leads to the activation of the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue polarity. It is also involved in the maintenance of stem cells in adults .
Result of Action
The activation of the Hedgehog signaling pathway by SAG dihydrochloride can lead to various cellular effects, depending on the specific cell type and context. For example, it can promote cell differentiation and growth, or maintain stem cell populations .
Biochemical Analysis
Biochemical Properties
SAG dihydrochloride interacts with the Smo receptor, a G protein-coupled receptor that is a key component of the Hedgehog signaling pathway . The nature of this interaction is agonistic, meaning that SAG dihydrochloride enhances the action of the Smo receptor .
Cellular Effects
SAG dihydrochloride influences cell function by activating the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, proliferation, and survival . Therefore, SAG dihydrochloride can have profound effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of SAG dihydrochloride involves its binding to the Smo receptor . This binding activates the Hedgehog signaling pathway, leading to changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
The effects of SAG dihydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of SAG dihydrochloride can vary with different dosages in animal models
Metabolic Pathways
SAG dihydrochloride is involved in the Hedgehog signaling pathway
Transport and Distribution
The transport and distribution of SAG dihydrochloride within cells and tissues are crucial aspects of its function
Subcellular Localization
The subcellular localization of SAG dihydrochloride can influence its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smoothened Agonist, HCl involves multiple steps, starting from the appropriate benzo[b]thiophene derivative. The key steps include:
Formation of the benzo[b]thiophene core: This is typically achieved through cyclization reactions.
Introduction of the chloro group: Chlorination reactions are used to introduce the chloro substituent.
Attachment of the cyclohexylamine moiety: This involves amide bond formation between the benzo[b]thiophene core and the cyclohexylamine derivative.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Smoothened Agonist, HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzo[b]thiophene derivatives, while substitution can produce various substituted analogs .
Scientific Research Applications
Smoothened Agonist, HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway.
Biology: It is employed in cell biology to investigate the effects of Hedgehog pathway activation on cellular processes.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases related to Hedgehog signaling dysregulation.
Industry: It is utilized in the development of new drugs targeting the Hedgehog pathway
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: An inhibitor of the smoothened receptor.
Purmorphamine: Another smoothened agonist with a different chemical structure.
GANT61: An inhibitor of the Gli transcription factors downstream of smoothened
Uniqueness
Smoothened Agonist, HCl is unique due to its high potency and cell permeability, making it an effective tool for studying the Hedgehog signaling pathway. Its ability to counteract cyclopamine inhibition further distinguishes it from other smoothened agonists .
Properties
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUQUYRWPGIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849548 | |
Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-63-6 | |
Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does SAG Dihydrochloride influence breast cancer cell migration?
A1: SAG Dihydrochloride is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that SAG Dihydrochloride promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with SAG Dihydrochloride, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []
Q2: Does the tumor microenvironment influence the effect of SAG Dihydrochloride on breast cancer cells?
A2: Yes, the research demonstrates that the impact of SMO silencing and SAG Dihydrochloride treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.
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